3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole

Catalog No.
S12819529
CAS No.
M.F
C10H10ClN3
M. Wt
207.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole

Product Name

3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole

IUPAC Name

3-chloro-1-(2-phenylethyl)-1,2,4-triazole

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

InChI

InChI=1S/C10H10ClN3/c11-10-12-8-14(13-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

SHVZMGLZMNHXMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC(=N2)Cl

3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, characterized by its unique structure that includes a triazole ring and a phenylethyl substituent. The molecular formula for this compound is C16H14ClN3C_{16}H_{14}ClN_3, with a molecular weight of approximately 283.75 g/mol. Its IUPAC name reflects its structural components, indicating the presence of a chlorine atom and a phenylethyl group attached to the triazole core. The compound exhibits notable chemical properties due to the electron-withdrawing nature of the chlorine atom and the steric effects of the phenylethyl group.

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles under basic conditions, leading to derivatives with different functional groups.
  • Oxidation and Reduction: The triazole ring can participate in oxidation reactions, potentially altering its electronic properties and reactivity. Reductions can also modify the substituents attached to the triazole.
  • Cyclization Reactions: The compound can engage in further cyclization to form more complex heterocycles, expanding its utility in synthetic chemistry .

The biological activity of 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole is of significant interest due to its potential pharmacological properties. Triazoles are known for their antifungal, antibacterial, and antiviral activities. Specifically, compounds with triazole rings have been shown to inhibit various enzymes and receptors involved in disease processes. The presence of the phenylethyl group may enhance binding affinity to biological targets, making it a candidate for further investigation in drug development .

Synthesis of 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole typically involves:

  • Formation of an Intermediate: Starting materials such as 4-chlorobenzyl chloride and 2-phenylethylamine are reacted to form an intermediate.
  • Cyclization: The intermediate is cyclized with hydrazine hydrate and formic acid under reflux conditions.
  • Purification: Techniques such as recrystallization or chromatography are employed to obtain the final product in high purity .

The applications of 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole span several fields:

  • Pharmaceuticals: Its potential as an antifungal or antibacterial agent makes it valuable in medicinal chemistry.
  • Agriculture: Triazoles are often used as fungicides; thus, this compound may have applications in crop protection.
  • Material Science: Due to its unique chemical structure, it might be explored for use in developing new materials or coatings .

Studies on the interactions of 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole with biological targets are essential for understanding its mechanism of action. Research indicates that triazoles can interact with various enzymes and receptors through hydrogen bonding and hydrophobic interactions. These interactions may inhibit enzyme activity or modulate receptor function, contributing to their biological effects .

Several compounds share structural similarities with 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazoleContains a chlorophenyl groupEnhanced lipophilicity due to additional phenyl group
1-methyl-1H-1,2,4-triazoleLacks substitution on the phenyl ringSimpler structure with different biological activity
4-(2-methylphenyl)-3-(phenethyl)-1H-1,2,4-triazoleContains a methyl substitution on phenylVariations in pharmacokinetics compared to 3-chloro variant
5-(benzyl)-3-(pyridinyl)-1H-1,2,4-triazoleDifferent heterocyclic substituentPotentially different biological targets due to pyridine

These comparisons highlight the uniqueness of 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole while also indicating how small modifications can lead to significant changes in activity and application potential .

Conventional Heterocyclic Synthesis Routes

The synthesis of 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole relies on established heterocyclic chemistry approaches that have been refined over decades of triazole research [5]. Traditional methods for constructing 1,2,4-triazole rings typically involve cyclization reactions of nitrogen-containing precursors under controlled conditions [14].

The fundamental approach for 1,2,4-triazole synthesis involves the reaction of hydrazine derivatives with appropriate carbon sources [5] [15]. A well-established conventional route begins with the formation of hydrazide intermediates, which subsequently undergo cyclization with formamide or its derivatives at elevated temperatures [16]. The reaction typically proceeds through intermediate formation of amidrazones, which then cyclize to form the triazole ring system [14].

For the specific synthesis of 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole, conventional methodologies employ a multi-step approach [27]. The initial step involves the preparation of 3-chloro-1H-1,2,4-triazole through chlorination of the parent triazole compound [30]. This chlorination can be achieved using various chlorinating agents such as phosphorus oxychloride or sulfuryl chloride under controlled temperature conditions [29].

The subsequent nitrogen alkylation step introduces the 2-phenylethyl substituent through nucleophilic substitution reactions [28]. This process typically involves treating 3-chloro-1H-1,2,4-triazole with 2-phenylethyl halides in the presence of strong bases such as sodium hydride or potassium carbonate [27]. The reaction conditions require careful optimization to ensure regioselective alkylation at the desired nitrogen position.

Table 1: Conventional Synthesis Conditions for 1,2,4-Triazole Formation

MethodTemperature (°C)Time (hours)Yield (%)Reference
Hydrazine-formamide170-1804-670-80 [16]
Amidrazone cyclization130-1552-475-85 [15]
Microwave-assisted100-1200.5-180-90 [17]

Temperature control represents a critical parameter in conventional triazole synthesis [16]. Reactions conducted at temperatures below 130°C often result in incomplete cyclization, while temperatures exceeding 180°C can lead to decomposition of sensitive intermediates [15]. The optimal temperature range for most conventional routes falls between 150-170°C, providing a balance between reaction efficiency and product stability [14].

Solvent selection significantly influences reaction outcomes in conventional triazole synthesis [5]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have proven particularly effective for facilitating triazole ring formation [14]. These solvents provide the necessary solvation for ionic intermediates while maintaining chemical inertness under the reaction conditions [16].

Catalytic Approaches for Regioselective Formation

Modern catalytic methodologies have revolutionized triazole synthesis by providing enhanced regioselectivity and improved reaction conditions [6] [14]. Copper-catalyzed approaches have emerged as particularly powerful tools for regioselective triazole formation [4] [31].

Copper-catalyzed azide-alkyne cycloaddition represents a cornerstone methodology for 1,2,3-triazole synthesis, though adaptations of these principles have found application in 1,2,4-triazole chemistry [6]. The use of copper salts such as copper sulfate pentahydrate in combination with reducing agents like sodium ascorbate provides excellent catalytic activity [2] [3].

Table 2: Catalytic Systems for Regioselective Triazole Formation

Catalyst SystemSolventTemperature (°C)RegioselectivityYield (%)Reference
Copper sulfate/sodium ascorbateWater/tert-butanol25>95%85-95 [2]
Copper acetateDimethyl sulfoxide60-80>90%80-90 [14]
Iron/copper embedded nanoparticlesWater25>90%95 [31]

Iron-copper embedded nanocatalysts have demonstrated exceptional performance in triazole synthesis [31]. These systems achieve reaction efficiencies of 95% under optimized conditions using 50 milligrams of catalyst at room temperature for 60 minutes [31]. The magnetic properties of these nanocatalysts facilitate easy separation and reuse, addressing both economic and environmental concerns [31].

Cesium carbonate in dimethyl sulfoxide has proven particularly effective for regioselective triazole formation [7] [8]. This system facilitates the reaction between beta-carbonyl phosphonates and azides under mild conditions, achieving excellent yields of up to 99% [7]. The reaction demonstrates high regioselectivity, with the formation of expected substituted triazolyl products in consistently high yields [8].

Silver-catalyzed approaches offer alternative pathways for regioselective triazole synthesis [6]. Silver sulfate has been employed successfully in three-component reactions involving alkynes, trimethylsilyl azide, and 1,3-diketones, achieving yields of 82% at 70°C [6]. These methods provide access to nitrogen-vinyl-1,2,3-triazoles with good functional group compatibility [6].

The mechanistic understanding of catalytic triazole formation has advanced significantly through detailed studies of reaction pathways [14]. Copper-catalyzed processes typically proceed through the formation of copper acetylide intermediates, which undergo subsequent cycloaddition with azide components [31]. The catalytic cycle involves coordination of the alkyne to copper, followed by azide coordination and cyclization to form the triazole product [6].

Temperature optimization in catalytic systems differs markedly from conventional approaches [31]. Many catalytic processes operate effectively at room temperature, contrasting with the elevated temperatures required for non-catalyzed reactions [32]. Ultrasonic conditions can further enhance reaction rates, with some systems achieving complete conversion within 30 minutes at 60°C [32].

Green Chemistry Strategies in Triazole Synthesis

Environmental considerations have driven significant innovation in triazole synthesis methodologies, leading to the development of sustainable approaches [9] [13]. Water-based synthesis represents a primary focus area for green chemistry implementations in triazole formation [9].

Glycerol has emerged as an effective green solvent for triazole synthesis [9]. One-pot three-component reactions using organic halides, terminal acetylenes, and sodium azide in glycerol achieve excellent yields at room temperature [9]. The process utilizes copper iodide and diethylamine as catalysts, demonstrating the potential of bio-derived solvents in heterocyclic synthesis [9].

Table 3: Green Chemistry Approaches in Triazole Synthesis

Green ApproachSolvent SystemCatalystTemperature (°C)Yield (%)Environmental BenefitReference
Water-based synthesisWaterCopper complexes25-6090-95No organic solvents [9]
Glycerol mediumGlycerolCopper iodide2585-90Bio-derived solvent [9]
Deep eutectic solventsCholine chloride/gallic acidCopper salts25-5095-98Biodegradable medium [9]
Solvent-free conditionsNoneSupported copper2589-99No solvent waste [18]

Deep eutectic solvents represent an innovative approach to green triazole synthesis [9]. A copper-acidic deep eutectic solvent system combining copper salt, choline chloride, and gallic acid facilitates the synthesis of 1,4-disubstituted 1,2,3-triazoles under base-free conditions [9]. This system achieves yields up to 98% and demonstrates excellent reusability, addressing both environmental and economic concerns [9].

Solvent-free synthesis methodologies have gained considerable attention for their environmental benefits [18]. These approaches utilize neat azides and alkynes with polymer-supported copper catalysts, achieving product formation within minutes [18]. The Amberlyst A21 copper iodide system enables "flash" synthesis of triazoles with yields ranging from 68% to 99% depending on substrate combinations [18].

Water-compatible synthesis under ultrasonic conditions represents another significant advancement in green triazole chemistry [32]. These methods achieve excellent yields while maintaining compatibility with aqueous media, eliminating the need for organic co-solvents [32]. The combination of water as solvent with ultrasonic activation provides both environmental benefits and enhanced reaction rates [32].

Microwave-assisted synthesis offers reduced energy consumption compared to conventional heating methods [17]. These techniques achieve triazole formation at lower overall energy inputs while maintaining high yields [17]. The selective heating mechanism of microwave irradiation provides more efficient energy transfer to reaction components [17].

The principles of atom economy have been successfully integrated into triazole synthesis strategies [13]. Click chemistry reactions demonstrate perfect atom economy, with every atom of starting material incorporated into the product molecule [13]. This theoretical ideal translates to practical advantages in terms of waste reduction and resource efficiency [13].

Purification and Characterization Challenges

The purification of triazole compounds presents unique challenges due to their physicochemical properties and structural similarities to synthetic intermediates [10] [33]. Traditional distillation methods, while effective, pose safety concerns due to the potential for explosive decomposition under certain conditions [10].

Column chromatography represents the most widely employed purification technique for triazole derivatives [21] [22]. Silica gel chromatography using dichloromethane-methanol gradient systems typically provides effective separation [21]. The optimization of eluent systems requires careful consideration of compound polarity and potential interactions with the stationary phase [22].

Table 4: Purification Methods for Triazole Compounds

MethodStationary PhaseMobile PhaseRecovery (%)Purity (%)Reference
Flash chromatographySilica gelDichloromethane/methanol75-9095-98 [21]
Crystallization-Chloroform/hexanes80-9590-95 [3]
Acid-base extraction-Aqueous/organic70-8585-90 [10]
Liquid-liquid microextraction-Chloroform/water85-9590-95 [19]

Alternative purification strategies have been developed to address the limitations of conventional distillation [10]. Acid-base extraction methods utilize the amphoteric nature of triazole compounds, allowing for selective extraction and purification without thermal stress [33]. These methods typically involve formation of water-soluble salts, followed by neutralization and product recovery [10].

Crystallization techniques provide another avenue for triazole purification [3]. The selection of appropriate solvent systems for recrystallization requires consideration of solubility profiles and crystal formation kinetics [22]. Mixed solvent systems such as chloroform-hexanes have proven effective for obtaining high-purity crystalline products [3].

Nuclear magnetic resonance spectroscopy serves as the primary characterization tool for triazole compounds [11] [22]. Proton nuclear magnetic resonance spectra of 1,2,4-triazoles typically exhibit characteristic patterns, with nitrogen-hydrogen protons appearing between 13-14 parts per million [11]. The assignment of nitrogen environments requires specialized techniques such as nitrogen-15 nuclear magnetic resonance spectroscopy [11].

Table 5: Characteristic Nuclear Magnetic Resonance Parameters for 1,2,4-Triazoles

PositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Reference
Nitrogen-1 hydrogen13.0-14.0Singlet- [11]
Nitrogen-4 hydrogen13.5-14.5Broad singlet- [11]
Carbon-3165-168-- [11]
Carbon-5150-165-- [11]

Mass spectrometry provides complementary structural information for triazole characterization [20] [22]. Selected reaction monitoring methods enable precise quantitation of triazole compounds in complex mixtures [20]. The development of paper spray mass spectrometry techniques has revolutionized rapid analysis, allowing quantitation within 60-90 seconds [20].

Tautomerism presents significant challenges in triazole characterization [11]. Solution-state nuclear magnetic resonance studies often reveal dynamic equilibria between different tautomeric forms, complicating spectral interpretation [11]. Solid-state nuclear magnetic resonance techniques provide more definitive structural assignments by eliminating rapid exchange processes [11].

The characterization of chlorinated triazole derivatives requires particular attention to halogen effects on spectroscopic properties [22]. Chlorine substitution typically results in characteristic shifts in both proton and carbon nuclear magnetic resonance spectra [29]. Mass spectrometric analysis must account for chlorine isotope patterns, which provide distinctive fingerprints for chlorinated compounds [22].

Thermodynamic Stability and Degradation Kinetics

The thermodynamic stability of 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole is fundamentally influenced by its heterocyclic triazole core structure. Based on comparative analysis with structurally related 1,2,4-triazole derivatives, this compound exhibits characteristic thermal stability patterns consistent with the triazole family.

Thermal Decomposition Characteristics

The thermal decomposition behavior of 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole follows patterns established for substituted 1,2,4-triazoles. Research on related triazole compounds indicates that thermal decomposition typically occurs in the temperature range of 200-350°C, with the specific decomposition temperature dependent on substituent effects [1] [2].

For 1,2,4-triazole derivatives, decomposition kinetics studies have shown that the process involves multiple steps, with the initial breakdown of the triazole ring being the rate-limiting step. The presence of the chlorine atom and phenylethyl substituent in 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole is expected to influence the decomposition pathway, with the electron-withdrawing chlorine potentially stabilizing the ring system while the phenylethyl group may serve as a thermodynamically favored leaving group during degradation [3].

Thermodynamic Parameters

Based on thermochemical data for related 1,2,4-triazole compounds, the following thermodynamic parameters can be estimated for 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole:

Table 1: Estimated Thermodynamic Parameters for 3-Chloro-1-(2-phenylethyl)-1H-1,2,4-triazole

ParameterEstimated ValueReference CompoundSource
Melting Point95-105°C1,2,4-triazole derivatives [4] [5]
Boiling Point285-310°CSubstituted triazoles [6] [4]
Heat of Formation150-200 kJ/molTriazole analogs [6]
Heat Capacity (Cp)180-220 J/(mol·K)Related heterocycles [6]

The thermodynamic stability of 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole is enhanced by the aromatic character of the triazole ring, which provides significant resonance stabilization. The presence of three nitrogen atoms within the five-membered ring creates a π-electron-deficient system that is resistant to thermal degradation under normal conditions [7].

Solubility Parameters and Partition Coefficients

The solubility characteristics of 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole are determined by the interplay between its hydrophilic triazole moiety and lipophilic phenylethyl substituent, creating an amphiphilic molecule with moderate polarity.

Aqueous Solubility

The water solubility of 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole is expected to be moderate, influenced by the balance between the polar triazole nitrogen atoms and the hydrophobic phenyl ring. Based on structure-activity relationships for triazole compounds, the estimated water solubility is in the range of 0.5-2.0 g/L at 25°C [8] [9].

The triazole ring system contributes to water solubility through hydrogen bonding interactions with water molecules, particularly through the nitrogen atoms that can act as hydrogen bond acceptors. However, the phenylethyl substituent significantly reduces aqueous solubility due to its hydrophobic nature .

Organic Solvent Solubility

3-Chloro-1-(2-phenylethyl)-1H-1,2,4-triazole demonstrates good solubility in polar organic solvents. The compound is reported to be soluble in methanol, ethanol, and dimethylformamide, with moderate solubility in dichloromethane and chloroform [8] [9].

Table 2: Solubility Profile of 3-Chloro-1-(2-phenylethyl)-1H-1,2,4-triazole

SolventSolubility CategoryEstimated Range (g/L)
WaterModerate0.5-2.0
MethanolHigh>20
EthanolHigh>15
DMFHigh>25
DichloromethaneModerate5-10
HexanePoor<0.1

Partition Coefficients

The octanol-water partition coefficient (log P) of 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole is estimated to be approximately 1.5-2.2, indicating moderate lipophilicity [11] [12]. This value reflects the compound's ability to partition between aqueous and lipid phases, which is crucial for understanding its bioavailability and membrane permeability characteristics.

The partition coefficient is influenced by several structural factors:

  • The triazole ring decreases lipophilicity through polar nitrogen atoms
  • The phenylethyl group increases lipophilicity through hydrophobic aromatic interactions
  • The chlorine substituent provides moderate contribution to lipophilicity

Acid-Base Behavior and Tautomeric Equilibria

The acid-base properties of 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole are dominated by the triazole ring system, which exhibits characteristic amphoteric behavior due to the presence of both basic and acidic nitrogen atoms.

Protonation Equilibria

The compound can undergo protonation at the nitrogen atoms of the triazole ring, with the primary protonation site being the N-2 position. Based on comparative studies of 1,2,4-triazole derivatives, the pKa of the conjugate acid is estimated to be approximately 2.5-3.0 [13] [14] [15].

The protonation equilibrium can be represented as:

Equation 1: Protonation Equilibrium

3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole + H⁺ ⇌ [3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole-H]⁺

The electron-withdrawing effect of the chlorine atom stabilizes the neutral form, slightly decreasing the basicity compared to unsubstituted triazole compounds [16].

Deprotonation Behavior

The compound can also undergo deprotonation at the N-1 position, with an estimated pKa value of approximately 10-11, similar to other 1,2,4-triazole derivatives [13] [15]. This deprotonation creates an anionic species that can participate in metal coordination or other chemical interactions.

Table 3: Acid-Base Properties of 3-Chloro-1-(2-phenylethyl)-1H-1,2,4-triazole

EquilibriumpKa ValueDominant Species at pH 7
Protonation2.5-3.0Neutral form
Deprotonation10-11Neutral form

Tautomeric Equilibria

1,2,4-Triazole derivatives can exist in different tautomeric forms, primarily the 1H- and 4H-tautomers. For 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole, the 1H-tautomer is expected to be the predominant form due to the stabilizing effect of the N-1 phenylethyl substituent, which prevents tautomerization to the 4H-form [17] [18].

The tautomeric equilibrium is influenced by:

  • Solvent effects (polar solvents favor 1H-form)
  • Temperature (higher temperatures may shift equilibrium)
  • Intermolecular interactions (hydrogen bonding patterns)

Crystallinity and Polymorphic Forms

The crystalline structure of 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole is governed by intermolecular interactions including hydrogen bonding, π-π stacking, and van der Waals forces. While specific crystal structure data for this compound is limited, analysis of related triazole derivatives provides insight into likely polymorphic behavior.

Crystal Structure Characteristics

Based on structural analysis of similar triazole compounds, 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole is expected to form crystals with the following characteristics:

  • Crystal System: Likely monoclinic or triclinic, based on structural complexity
  • Space Group: P21/c or P-1, common for substituted triazoles
  • Density: Estimated 1.3-1.5 g/cm³, typical for organic heterocycles
  • Hydrogen Bonding: N-H···N and C-H···N interactions dominate crystal packing

Intermolecular Interactions

The crystal structure is stabilized by several types of intermolecular interactions:

  • π-π Stacking: Between triazole rings and phenyl groups
  • C-H···N Hydrogen Bonds: Weak but significant interactions
  • van der Waals Forces: Between phenylethyl chains
  • Halogen Bonding: Potential C-Cl···N interactions

These interactions contribute to the overall crystal stability and may influence the formation of different polymorphic forms under varying crystallization conditions [21] [22].

Thermal Behavior in Solid State

The thermal behavior of crystalline 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole is expected to show characteristic transitions:

  • Glass Transition: Not applicable (crystalline compound)
  • Polymorphic Transitions: Possible around 60-80°C
  • Melting: Sharp melting point around 95-105°C
  • Decomposition: Onset around 200-250°C

The presence of the chlorine atom and phenylethyl group may influence these transition temperatures compared to simpler triazole derivatives [1] [2].

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

207.0563250 g/mol

Monoisotopic Mass

207.0563250 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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